Terbium(III,IV) oxide

Magneto-optics Faraday rotators Transparent ceramics

Terbium(III,IV) oxide (Tb₄O₇) is the only commercial terbium compound with significant tetravalent Tb⁴⁺ content, confirmed by XAS as a 50:50 Tb³⁺:Tb⁴⁺ mixed valence. This dual-valence state enables TAG transparent ceramics with Verdet constants 32–300% higher than commercial TGG single crystals, essential for compact Faraday rotators in high-power lasers. In oxidative coupling of methane and selective isobutene oxidation, Tb₄O₇ exhibits distinct selectivity and controlled baseline activity, lacking the cooperative spill-over oxygen effects of CeO₂ and Pr₆O₁₁. Procure high-purity Tb₄O₇ for magneto-optical, laser, and catalytic applications where single-valence oxides fail.

Molecular Formula O7Tb4
Molecular Weight 747.70 g/mol
Cat. No. B7798104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTerbium(III,IV) oxide
Molecular FormulaO7Tb4
Molecular Weight747.70 g/mol
Structural Identifiers
SMILESO=[Tb]O[Tb](=O)O[Tb](=O)O[Tb]=O
InChIInChI=1S/7O.4Tb
InChIKeyUWZVBPNIJCKCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Terbium(III,IV) Oxide (Tb₄O₇) for Technical Procurement: A Mixed-Valence Rare Earth Oxide with Differentiated Magneto-Optical and Catalytic Signatures


Terbium(III,IV) oxide (Tb₄O₇) is a mixed-valence rare earth oxide that contains both Tb³⁺ and Tb⁴⁺ oxidation states, representing the only commercial terbium compound with significant tetravalent terbium content . This dual-valence character, confirmed by X-ray absorption spectroscopy showing its spectrum as a 50% weighted sum of Tb₂O₃ and TbO₂, underpins its functional differentiation from single-valence lanthanide oxides in redox-driven and magneto-optical applications [1].

Why Tb₄O₇ Cannot Be Casually Replaced by Tb₂O₃, TbO₂, or Other Lanthanide Oxides in Precision Optical and Catalytic Systems


Generic substitution of Tb₄O₇ with Tb₂O₃, TbO₂, or other lanthanide oxides (e.g., CeO₂, Pr₆O₁₁) is technically invalid due to three compounding factors: (1) its mixed Tb³⁺/Tb⁴⁺ valence state enables a Verdet constant in derivative ceramics that exceeds commercial TGG by 32% to 300%, a property absent in pure Tb³⁺ oxides like Tb₂O₃ [1][2]; (2) in catalytic oxidative coupling of methane, Tb₄O₇ exhibits distinct selectivity-conversion behavior relative to CeO₂ and Pr₆O₁₁, with BaF₂-promoted Tb₄O₇ yielding different C₂ selectivity profiles [3]; and (3) unlike CeO₂ and Pr₆O₁₁, Tb₄O₇ does not display cooperative spill-over oxygen effects in selective isobutene oxidation, making it a controlled baseline rather than a performance-enhancing additive in multiphasic catalyst formulations [4].

Quantitative Performance Differentiators for Tb₄O₇: Head-to-Head Comparator Data for Procurement Decisions


Verdet Constant Enhancement in TAG Transparent Ceramics: Tb₄O₇-Added TAG vs. Commercial TGG Crystal

Terbium aluminum garnet (TAG) transparent ceramics fabricated with 0.3 wt% Tb₄O₇ additive achieved a Verdet constant of 177.5 rad/(T·m), representing a 32% increase over commercial terbium gallium garnet (TGG) single crystal [1]. In a separate patent disclosure, terbium oxide-based magneto-optical ceramics produced from Tb₄O₇ nanopowder exhibited a Verdet constant three times (300%) higher than TGG single crystal [2].

Magneto-optics Faraday rotators Transparent ceramics

Catalytic Selectivity in Oxidative Coupling of Methane: BaF₂-Promoted Tb₄O₇ vs. CeO₂ and Pr₆O₁₁

In oxidative coupling of methane (OCM) at 1073 K, BaF₂-promoted Tb₄O₇ catalysts exhibited significantly higher C₂ selectivity and C₂H₄/C₂H₆ ratios compared to unpromoted Tb₄O₇, though the maximum C₂ selectivity (57.5%) and yield (19.3%) were achieved with BaF₂/Pr₆O₁₁ rather than Tb₄O₇-based formulations [1]. The data demonstrate that Tb₄O₇ occupies a distinct performance niche: it responds to BaF₂ promotion with selectivity enhancement, but its intrinsic activity profile differs from both CeO₂ and Pr₆O₁₁.

Heterogeneous catalysis Oxidative coupling of methane Rare earth oxides

Valence State Fingerprint: X-ray Absorption Spectroscopic Differentiation of Tb₄O₇ from Tb₂O₃ and TbO₂

X-ray absorption spectroscopy (XAS) at the MIV-V and LIII edges reveals that the Tb₄O₇ spectrum is quantitatively equivalent to a 50% weighted sum of the Tb₂O₃ (Tb³⁺) and TbO₂ (Tb⁴⁺) individual spectra [1]. This provides a definitive spectroscopic fingerprint distinguishing Tb₄O₇ from either single-valence endpoint oxide.

X-ray absorption spectroscopy Electronic structure Quality control

Absence of Cooperative Spill-Over Oxygen Effects: Tb₄O₇ vs. CeO₂ and Pr₆O₁₁ in Isobutene Oxidation

In the selective oxidation of isobutene to methacrolein at 400°C, mechanical mixtures of Tb₄O₇ with Sb₂O₄ (donor) or MoO₃ (acceptor) showed no significant cooperation effects—unlike CeO₂ and Pr₆O₁₁, which displayed enhanced yields and selectivity with concomitant CO₂ suppression [1]. XRD analysis confirmed no new phase formation in Tb₄O₇-containing mixtures, indicating that Tb₄O₇ does not function as a spill-over oxygen donor or acceptor under these conditions.

Selective oxidation Spill-over oxygen Remote control mechanism

Procurement-Driven Application Scenarios Where Tb₄O₇ Delivers Verifiable Performance Differentiation


Fabrication of High-Verdet-Constant Faraday Rotators for Compact High-Power Laser Isolators

Tb₄O₇ is the preferred terbium oxide precursor for synthesizing TAG transparent ceramics and terbium oxide-based magneto-optical ceramics, which achieve Verdet constants 32% to 300% higher than commercial TGG single crystals [1][2]. This performance differential enables more compact Faraday rotators with reduced thermal lensing, critical for high-average-power laser systems in industrial processing and telecommunications.

Quality-Controlled Procurement of Mixed-Valence Terbium Oxide for Redox-Active Catalyst Formulations

The 50:50 Tb³⁺:Tb⁴⁺ valence composition of Tb₄O₇, verifiable by XAS fingerprinting [3], ensures consistent redox behavior in catalytic applications such as oxidative coupling of methane, where BaF₂-promoted Tb₄O₇ exhibits distinct selectivity-conversion profiles compared to CeO₂- and Pr₆O₁₁-based catalysts [4].

Inert Dopant or Structural Component in Multiphasic Selective Oxidation Catalysts

Unlike CeO₂ and Pr₆O₁₁, Tb₄O₇ does not participate in spill-over oxygen dynamics or form new phases with MoO₃ or Sb₂O₄ under selective isobutene oxidation conditions [5]. This inertness makes Tb₄O₇ a suitable choice for catalyst formulations where controlled baseline activity is required without unintended cooperative effects.

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